molecular formula C13H26N2 B8347223 1-(Cycloheptylmethyl)piperidin-4-amine

1-(Cycloheptylmethyl)piperidin-4-amine

Cat. No.: B8347223
M. Wt: 210.36 g/mol
InChI Key: INQFAVVNLUMSGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Cycloheptylmethyl)piperidin-4-amine is a chemical compound featuring a piperidine core substituted at the nitrogen atom with a cycloheptylmethyl group and at the 4-position with an amine functional group. This structure classifies it as a 4-aminopiperidine derivative, a scaffold recognized in medicinal chemistry for its utility as a versatile building block in pharmaceutical research and development . The 4-aminopiperidine motif is a privileged structure in drug discovery, often serving as a key pharmacophore or synthetic intermediate . Compounds within this class have been investigated for various biological activities. For instance, research has identified related 4-aminopiperidine derivatives as inhibitors of viral life cycles, such as agents that target the assembly stage of the Hepatitis C virus (HCV) . Furthermore, the piperidine ring and its derivatives are frequently explored in the synthesis of compounds targeting G-protein coupled receptors (GPCRs) . The cycloheptylmethyl substituent in this specific analog represents a distinct hydrophobic domain, which can be critical for modulating the compound's lipophilicity, membrane permeability, and interaction with biological targets. Researchers may utilize this compound as a critical intermediate in constructing more complex molecules or as a starting point for structure-activity relationship (SAR) studies aimed at developing novel therapeutic agents . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C13H26N2

Molecular Weight

210.36 g/mol

IUPAC Name

1-(cycloheptylmethyl)piperidin-4-amine

InChI

InChI=1S/C13H26N2/c14-13-7-9-15(10-8-13)11-12-5-3-1-2-4-6-12/h12-13H,1-11,14H2

InChI Key

INQFAVVNLUMSGT-UHFFFAOYSA-N

Canonical SMILES

C1CCCC(CC1)CN2CCC(CC2)N

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physicochemical Properties

Compound Name Substituent Molecular Weight (g/mol) Key Features Source
1-(Cycloheptylmethyl)piperidin-4-amine Cycloheptylmethyl ~237.36* Aliphatic 7-membered ring; moderate lipophilicity; potential steric bulk (Inferred)
1-(Cyclohexylcarbonyl)piperidin-4-amine Cyclohexylcarbonyl 210.32 Carbonyl linker enhances polarity; 6-membered ring reduces steric hindrance
1-(4-Chlorobenzyl)piperidin-4-amine 4-Chlorobenzyl 240.75 Aromatic ring with electron-withdrawing Cl; enhances halogen bonding
RB-005 (1-(4-Octylphenethyl)piperidin-4-amine) 4-Octylphenethyl ~348.56* Long alkyl chain increases hydrophobicity; selective SphK1 inhibition
1-(6-Chloropyridine-3-carbonyl)piperidin-4-amine 6-Chloropyridine carbonyl 239.70 Heteroaromatic ring; electron-deficient due to Cl and pyridine

*Calculated based on molecular formula.

Key Observations :

  • Lipophilicity : The cycloheptylmethyl group in the target compound likely confers intermediate lipophilicity compared to the highly hydrophobic RB-005 (octylphenethyl) and the polar cyclohexylcarbonyl derivative .
  • Electronic Properties : Unlike chlorobenzyl or pyridine-carbonyl derivatives, the cycloheptylmethyl group lacks electronegative atoms, reducing polar interactions but enhancing membrane permeability .
Enzyme Inhibition
  • RB-005 : Inhibits sphingosine kinase 1 (SphK1) with an IC50 of 3.6 µM. Its long alkyl chain likely interacts with hydrophobic regions of the enzyme .
  • Chlorobenzyl Derivatives : Exhibit antimicrobial and antipsychotic activities, attributed to aromatic interactions with neurotransmitter receptors or microbial enzymes .
  • Target Compound : The cycloheptylmethyl group may favor interactions with lipid-binding domains (e.g., G protein-coupled receptors) but could lack the specificity of halogenated or heteroaromatic analogues.
Receptor Modulation
  • 1-(3-Methoxy-4-nitrophenyl)piperidin-4-amine : Aryl substituents with electron-donating/withdrawing groups (e.g., methoxy, nitro) can fine-tune receptor affinity, as seen in Kv1.5 potassium channel modulators .
  • Target Compound : The absence of aromaticity may limit π-π stacking interactions but reduce off-target effects compared to benzyl derivatives .

Pharmacokinetic Considerations

  • Metabolism : Aliphatic substituents like cycloheptylmethyl may undergo slower CYP450-mediated oxidation compared to aromatic groups, enhancing metabolic stability .
  • Solubility : The target compound’s intermediate lipophilicity may balance solubility and absorption better than highly hydrophobic analogues like RB-005 .

Preparation Methods

Synthesis of 1-(Cycloheptylmethyl)piperidin-4-one

The ketone precursor is synthesized via alkylation of piperidin-4-one. Piperidin-4-one reacts with cycloheptylmethyl bromide under basic conditions (e.g., NaH in THF) to yield 1-(cycloheptylmethyl)piperidin-4-one. This step leverages the nucleophilic substitution mechanism, where the piperidine nitrogen attacks the electrophilic carbon of the cycloheptylmethyl bromide.

Reaction Conditions :

  • Base : Sodium hydride (2.2 equiv)

  • Solvent : Tetrahydrofuran (THF), 0°C to room temperature

  • Yield : ~70–80% (estimated from analogous alkylations).

Reductive Amination to 1-(Cycloheptylmethyl)piperidin-4-amine

The ketone intermediate undergoes reductive amination using ammonium acetate and sodium cyanoborohydride (NaBH3CN) in methanol. This method selectively reduces the imine formed between the ketone and ammonium acetate, yielding the primary amine at position 4.

Optimized Protocol :

  • Reagents : Ammonium acetate (3 equiv), NaBH3CN (1.5 equiv)

  • Solvent : Methanol, 24 h at room temperature

  • Yield : ~65–75% (based on similar piperidine reductive aminations).

Mechanistic Insight :
The reaction proceeds via imine formation, followed by borohydride reduction. Steric hindrance from the cycloheptylmethyl group minimally affects the 4-position due to the flexibility of the piperidine ring.

Alkylation of Protected Piperidin-4-amine

Protection of Piperidin-4-amine

The primary amine at position 4 is protected using di-tert-butyl dicarbonate (Boc2O) to prevent undesired alkylation. Piperidin-4-amine reacts with Boc2O in dichloromethane (DCM) with triethylamine (TEA) as a base, yielding N-Boc-piperidin-4-amine.

Key Data :

  • Boc2O : 1.1 equiv

  • Base : TEA (2 equiv), DCM, 0°C to room temperature

  • Yield : >90%.

Alkylation of the Piperidine Nitrogen

The Boc-protected intermediate undergoes alkylation with cycloheptylmethyl bromide under strongly basic conditions. Sodium hydride deprotonates the piperidine nitrogen, facilitating nucleophilic attack on the alkyl halide.

Procedure :

  • Base : NaH (1.5 equiv), DMF, 0°C

  • Alkylating Agent : Cycloheptylmethyl bromide (1.2 equiv)

  • Yield : ~60–70% (extrapolated from N-alkylation of piperidines).

Deprotection to Yield Target Compound

The Boc group is removed using trifluoroacetic acid (TFA) in DCM, regenerating the primary amine at position 4.

Deprotection Conditions :

  • TFA : 50% v/v in DCM, 2 h at room temperature

  • Yield : >95%.

Comparative Analysis of Synthetic Routes

Method Key Advantages Limitations Yield Range
Reductive AminationFewer steps; avoids protection/deprotectionRequires synthesis of ketone precursor65–75%
Alkylation of Protected AmineHigh selectivity for N-alkylationMulti-step synthesis; Boc protection required60–70%

Critical Considerations :

  • Steric Effects : The cycloheptylmethyl group introduces steric hindrance, marginally reducing yields in alkylation steps.

  • Functional Group Compatibility : Reductive amination is preferred for scalability, whereas alkylation offers precise control over substitution patterns.

Emerging Methodologies and Innovations

Catalytic Transfer Hydrogenation

Recent advances in transfer hydrogenation (e.g., using Pd/C and formic acid) enable direct reductive amination of 1-(cycloheptylmethyl)piperidin-4-one without stoichiometric reductants. This method aligns with green chemistry principles, reducing waste generation.

Flow Chemistry Applications

Continuous-flow systems have been explored for piperidine functionalization, enhancing reaction efficiency and reproducibility. For instance, a microreactor setup for reductive amination achieves >80% conversion in 30 minutes .

Q & A

Q. What are the recommended synthetic routes for 1-(cycloheptylmethyl)piperidin-4-amine, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves reductive amination or nucleophilic substitution. For example, cycloheptanecarboxaldehyde can react with piperidin-4-amine in the presence of a reducing agent (e.g., sodium cyanoborohydride) under acidic conditions. Solvents like methanol or acetonitrile are used, with reaction optimization via pH control (pH 4–6) and temperature (reflux at 60–80°C). Base catalysts (e.g., K₂CO₃) may enhance nucleophilic substitution efficiency. Purity is monitored via TLC, and yields are improved by iterative solvent selection (polar aprotic solvents for better solubility) .

Q. Which spectroscopic techniques are essential for confirming the structure of this compound?

  • Methodological Answer :
  • NMR : ¹H and ¹³C NMR identify proton environments (e.g., cycloheptyl CH₂ groups at δ 1.2–1.8 ppm, piperidine N–H at δ 1.5–2.5 ppm).
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+ peak at m/z 239.2).
  • FT-IR : N–H stretching (~3300 cm⁻¹) and C–N vibrations (~1250 cm⁻¹) validate functional groups.
    Cross-referencing with computational simulations (e.g., DFT-optimized structures) ensures accuracy .

Q. How can researchers assess the purity and stability of this compound under varying storage conditions?

  • Methodological Answer :
  • HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water gradient) quantifies impurities (<98% purity threshold).
  • DSC/TGA : Thermal stability is evaluated via differential scanning calorimetry (decomposition onset >200°C).
  • Accelerated Stability Studies : Samples are stored at 25°C/60% RH and 40°C/75% RH for 1–3 months, with periodic LC-MS analysis to detect degradation products (e.g., oxidized piperidine derivatives) .

Advanced Research Questions

Q. What mechanistic insights govern the oxidation kinetics of this compound in alkaline permanganate systems?

  • Methodological Answer : Kinetic studies under alkaline conditions (pH >12) reveal pseudo-first-order dependence on [MnO₄⁻]. The rate-determining step involves hydroxyl radical formation, as shown by acrylonitrile quenching experiments. Activation energy (Eₐ) is derived from Arrhenius plots (lnk vs. 1/T) across 303–323 K. Computational DFT analysis (B3LYP/6-311+G(d,p)) models transition states, confirming Mn(VII) → Mn(VI) reduction pathways. Catalytic roles of Ru(III) are quantified via rate enhancement studies .

Q. How does the cycloheptylmethyl group influence receptor binding compared to smaller alkyl substituents (e.g., methyl or benzyl)?

  • Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations compare binding affinities to targets like serotonin receptors (5-HT₂A). The bulky cycloheptyl group increases hydrophobic interactions but may reduce solubility (logP ~3.5 vs. 2.1 for methyl). Competitive inhibition assays (IC₅₀ values) and SPR analysis quantify steric effects on binding kinetics (kₒₙ/kₒff). Comparative SAR studies with analogs (e.g., 1-benzylpiperidin-4-amine) highlight substituent-dependent activity .

Q. What strategies resolve contradictions in reported biological activities of this compound across studies?

  • Methodological Answer :
  • Meta-Analysis : Pool data from in vitro assays (e.g., IC₅₀ variability in kinase inhibition) using standardized protocols (e.g., ATP concentration fixed at 1 mM).
  • Dose-Response Curves : Re-evaluate EC₅₀ values under controlled conditions (e.g., serum-free media to avoid protein binding artifacts).
  • Orthogonal Assays : Confirm target engagement via thermal shift assays (TSA) and cellular functional readouts (e.g., cAMP modulation for GPCR activity). Contradictions often arise from assay interference (e.g., redox activity of amine groups) .

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